Darifenacin N-oxide
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Overview
Description
Darifenacin N-oxide is a derivative of darifenacin, a compound primarily used to treat overactive bladder by blocking M3 muscarinic acetylcholine receptors. This compound is of interest due to its potential pharmacological properties and its role in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Darifenacin N-oxide can be synthesized through the oxidation of darifenacin. Common oxidizing agents used for this transformation include sodium perborate in acetic acid, hydrogen peroxide in the presence of titanium silicalite, and urea-hydrogen peroxide adduct. These reactions typically occur under mild conditions and yield high amounts of the N-oxide product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process involves careful control of temperature, pressure, and reactant concentrations to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Darifenacin N-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can revert this compound back to darifenacin.
Substitution: N-oxide can participate in nucleophilic substitution reactions, where the oxygen atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Sodium perborate, hydrogen peroxide, and urea-hydrogen peroxide adduct.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under mild to moderate conditions.
Major Products
The major products formed from these reactions include further oxidized derivatives, reduced forms of darifenacin, and substituted derivatives depending on the nucleophile used .
Scientific Research Applications
Darifenacin N-oxide has several applications in scientific research:
Chemistry: Used as a model compound to study oxidation and reduction reactions.
Biology: Investigated for its potential effects on muscarinic receptors and related pathways.
Medicine: Explored for its therapeutic potential in treating overactive bladder and other conditions.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems
Mechanism of Action
Darifenacin N-oxide exerts its effects by selectively antagonizing the M3 muscarinic acetylcholine receptor. This receptor is primarily responsible for bladder muscle contractions. By blocking this receptor, this compound reduces the urgency to urinate. The molecular targets include the M3 receptor, and the pathways involved are related to the inhibition of acetylcholine-mediated muscle contractions .
Comparison with Similar Compounds
Similar Compounds
Oxybutynin: Another muscarinic receptor antagonist used to treat overactive bladder.
Tolterodine: A non-selective muscarinic receptor antagonist with similar therapeutic uses.
Solifenacin: A selective M3 receptor antagonist with a longer duration of action.
Uniqueness
Darifenacin N-oxide is unique due to its selective antagonism of the M3 receptor, which may offer advantages in terms of reduced side effects compared to non-selective antagonists. Its N-oxide form also provides a different pharmacokinetic profile, potentially leading to different therapeutic outcomes .
Properties
Molecular Formula |
C28H30N2O3 |
---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
2-[1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]-1-oxidopyrrolidin-1-ium-3-yl]-2,2-diphenylacetamide |
InChI |
InChI=1S/C28H30N2O3/c29-27(31)28(23-7-3-1-4-8-23,24-9-5-2-6-10-24)25-14-17-30(32,20-25)16-13-21-11-12-26-22(19-21)15-18-33-26/h1-12,19,25H,13-18,20H2,(H2,29,31) |
InChI Key |
NWHZIKCUBJRZEN-UHFFFAOYSA-N |
Canonical SMILES |
C1C[N+](CC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)(CCC4=CC5=C(C=C4)OCC5)[O-] |
Origin of Product |
United States |
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